Brilliant Red dyes are classified as azo compounds, which contain one or more azo groups (-N=N-) in their molecular structure. They are typically derived from the reaction of aromatic amines with diazonium salts. Brilliant Red HE-3B has a molecular weight of approximately 1430 g/mol and is widely used in the textile industry due to its excellent dyeing properties and colorfastness .
The synthesis of Brilliant Red involves several chemical reactions, primarily focusing on the coupling of diazonium salts with aromatic compounds. For instance, the synthesis of Brilliant Red HE-3B typically follows these steps:
In industrial settings, automated reactors are often employed to enhance efficiency and control over reaction parameters such as temperature, pressure, and pH.
The molecular structure of Brilliant Red HE-3B can be represented as trisodium;5-[(4-anilino-6-chloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate. This structure features multiple functional groups that contribute to its solubility and reactivity:
The InChI Key for Brilliant Red HE-3B is WDWBPYFNRWQKNZ-UHFFFAOYSA-K, indicating its complex structure .
Brilliant Red dyes participate in various chemical reactions, particularly in degradation processes. For example:
The mechanism of action for Brilliant Red involves its interaction with biological molecules:
Brilliant Red exhibits several notable physical and chemical properties:
Brilliant Red dyes have diverse applications across various fields:
The Delaney Clause, enacted as part of the 1960 Color Additives Amendment (CAA) to the Federal Food, Drug, and Cosmetic Act (FD&C Act), established a revolutionary zero-tolerance policy for carcinogens in food additives. Named after Congressman James Delaney, this provision mandates that "no additive shall be deemed safe if it is found to induce cancer when ingested by man or animal" at any dosage level or under any exposure conditions [2] [6]. This clause introduced an extraordinarily rigid legal standard that prioritizes theoretical cancer risk over contemporary toxicological principles, which typically evaluate risk based on exposure levels and mechanisms of action [6].
The Delaney Clause fundamentally altered regulatory methodology by prohibiting the FDA from applying scientific risk assessment when evaluating carcinogenicity data. Unlike the "reasonable certainty of no harm" standard applied to most food additives under the general safety clause, the Delaney Clause operates as an automatic statutory bar [6]. This creates significant regulatory tension, as compounds showing carcinogenic effects in laboratory animals—even through species-specific mechanisms irrelevant to humans—must be banned regardless of actual human risk [3]. The clause has been invoked sparingly but consequentially, with FD&C Red No. 3 representing its most prominent application in recent decades [6].
The regulatory history of FD&C Red No. 3 (Erythrosine) exemplifies the Delaney Clause's profound impact on synthetic dye approvals. This cherry-red synthetic dye was permanently listed for use in foods and ingested drugs in 1969 based on then-available safety data [3]. However, in 1990, FDA invoked the Delaney Clause to ban its use in cosmetics and topical drugs after rodent studies indicated carcinogenic effects [3] [6]. Despite this action, the agency deferred revocation of food and drug uses for over three decades due to resource constraints and scientific reservations about human relevance [3].
The definitive regulatory shift occurred on January 15, 2025, when FDA announced the revocation of authorization for FD&C Red No. 3 in food and ingested drugs [2] [3]. This decision was prompted by a 2022 color additive petition that compelled FDA to apply the Delaney Clause based on two studies demonstrating thyroid tumors in male rats exposed to high doses of the dye [2]. The agency explicitly noted this action was taken "as a matter of law, based on the Delaney Clause," while simultaneously acknowledging the rat-specific hormonal mechanism (thyroid-pituitary disruption) does not occur in humans, and that typical human exposure levels are substantially lower than those causing effects in rats [2] [3].
Table: Regulatory Timeline of FD&C Red No. 3 (Erythrosine)
Year | Regulatory Action | Basis |
---|---|---|
1969 | Permanently listed for foods/ingested drugs | General safety assessment |
1990 | Banned in cosmetics/topical drugs | Delaney Clause (rat carcinogenicity) |
2022 | Consumer petition filed | New analysis of existing rat studies |
Jan 2025 | Revocation for foods/ingested drugs | Delaney Clause mandate |
2027/2028 | Full implementation deadlines | Reformulation timelines [2] [3] |
Manufacturers were granted extended compliance periods: until January 15, 2027 for foods and January 18, 2028 for ingested drugs to reformulate products [3]. The FDA emphasized that products manufactured before these dates may remain on the market during their shelf life, creating a transitional phase-out period [3]. This case illustrates how the Delaney Clause can compel regulatory action decades after initial safety concerns emerge, irrespective of evolving scientific understanding.
The divergent regulatory philosophies between the United States and European Union regarding color additives are starkly illustrated in their handling of red synthetic dyes. The EU's risk-benefit approach under Regulation (EC) No 1333/2008 permits the use of erythrosine (designated as E127) within specified limits, based on comprehensive safety evaluations that consider exposure thresholds and mechanistic relevance [6]. This flexible framework allows authorization where scientific evidence indicates acceptable risk levels for human consumption, contrasting sharply with the FDA's Delaney Clause constraints [6].
The procedural distinctions between the two jurisdictions extend beyond specific additives to fundamental regulatory architectures. While both regions employ a pre-market approval system for color additives, the EU's system incorporates:
These differences stem from contrasting legal foundations. The EU's General Food Law Regulation (EC) No 178/2002 establishes a science-based safety assessment framework without automatic prohibitions, while the FDA operates under the dual constraints of the general safety clause and the uncompromising Delaney Clause [6] [7]. This creates significant cross-jurisdictional misalignment, exemplified by erythrosine's continued authorization in the EU alongside its U.S. ban [3] [6].
Table: Key Regulatory Differences Between FDA and EMA Approaches
Regulatory Element | U.S. FDA Framework | EU EMA Framework |
---|---|---|
Legal Standard | "Reasonable certainty of no harm" + Delaney Clause | "No safety concerns" under proposed uses |
Carcinogenicity Assessment | Automatic ban (Delaney Clause) | Risk-benefit analysis |
International Harmonization | ICH member but constrained by statute | ICH implementation via EU legislation |
Additive Re-evaluation | Petition-driven; resource-limited | Mandated periodic review |
Mechanistic Relevance | Not considered under Delaney | Central to safety assessment [3] [6] [7] |
The harmonization challenges are partially mitigated through the International Conference on Harmonisation (ICH), which provides shared guidelines for quality, safety, and efficacy assessments. However, fundamental legislative differences like the Delaney Clause create irreducible divergences in color additive approvals that impact global food supply chains and product formulation strategies [7].
Table: Global Synonyms for FD&C Red No. 3
Regulatory Jurisdiction | Official Designation | Status (as of 2025) |
---|---|---|
United States | FD&C Red No. 3; Red 3 | Revoked (food/ingested drugs) |
European Union | E127; Erythrosine | Approved with specifications |
Canada | Erythrosine | Approved |
International (INC) | 127 | Varies by country [3] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7